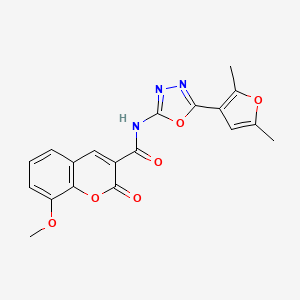
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H15N3O6 and its molecular weight is 381.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Furan moiety : Contributes to the compound's reactivity and potential bioactivity.
- Chromene backbone : Implicated in various biological effects.
The molecular formula is C15H14N4O4 with a molecular weight of approximately 302.30 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives containing the oxadiazole ring showed effectiveness against various bacterial strains. The mechanism is believed to involve inhibition of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Antifungal Activity
The antifungal potential of this compound has also been investigated. In vitro assays demonstrated that it inhibits the growth of several fungal pathogens, including Candida species. The activity is attributed to the disruption of fungal cell membranes and interference with ergosterol biosynthesis, a vital component of fungal cell membranes .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Summary of Research Findings
| Activity Type | Test Organism/Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | 10 | Membrane disruption |
| Anticancer | MCF-7 (breast cancer) | 20 | Induction of apoptosis |
Case Studies
- Antimicrobial Study : A study conducted on various derivatives revealed that compounds with oxadiazole rings exhibited significant antibacterial activity against resistant strains of E. coli and S. aureus. The study concluded that modifications in the furan substituents could enhance activity further .
- Antifungal Evaluation : In a comparative analysis, the compound was tested against standard antifungal agents. Results indicated comparable efficacy against Candida strains, suggesting its potential as a lead compound for antifungal drug development .
- Cytotoxicity Assessment : A cytotoxicity assay on human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at micromolar concentrations. Flow cytometry analysis confirmed that it induced apoptosis in treated cells .
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c1-9-7-12(10(2)26-9)17-21-22-19(28-17)20-16(23)13-8-11-5-4-6-14(25-3)15(11)27-18(13)24/h4-8H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDUBGFAQVJUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














